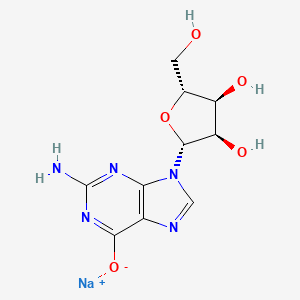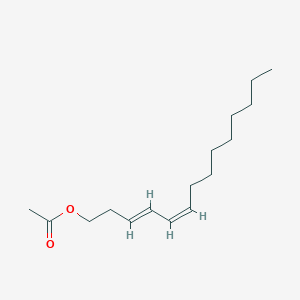
3E,5Z-Tetradecadienyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3E,5Z-Tetradecadienyl acetate is a carboxylic ester with the molecular formula C16H28O2. It is known for its role as a pheromone in various insect species, particularly in moths. The compound is characterized by its double bonds at the 3rd and 5th positions in the tetradecadienyl chain, which are in the E and Z configurations, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3E,5Z-Tetradecadienyl acetate typically involves the stereoselective reduction of alkynes and the Wittig reaction. One common method starts with commercially available 3-bromo-1-propanol, which undergoes stereospecific reduction using lithium aluminum hydride (LAH) followed by the Wittig reaction to introduce the double bonds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The Wittig reaction is particularly favored for its ability to produce the E and Z configurations accurately .
化学反应分析
Types of Reactions
3E,5Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecadienoic acids, while reduction can produce saturated tetradecanes .
科学研究应用
3E,5Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing into its potential use in pest control, reducing the need for harmful pesticides.
作用机制
The mechanism of action of 3E,5Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target insect species. The compound binds to olfactory receptors, triggering a behavioral response such as attraction or mating disruption. The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
相似化合物的比较
Similar Compounds
3E,7Z-Tetradecadienyl acetate: Another insect pheromone with similar applications but different double bond positions.
E-3-Tetradecenyl acetate: Used in combination with other pheromones for pest control.
Uniqueness
3E,5Z-Tetradecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity. Its ability to act as a pheromone in multiple insect species makes it a valuable compound in both research and practical applications .
属性
分子式 |
C16H28O2 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC 名称 |
[(3E,5Z)-tetradeca-3,5-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10-,13-12+ |
InChI 键 |
XXIIMWWMOJXDLK-JPYSRSMKSA-N |
手性 SMILES |
CCCCCCCC/C=C\C=C\CCOC(=O)C |
规范 SMILES |
CCCCCCCCC=CC=CCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


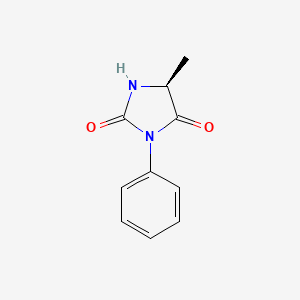
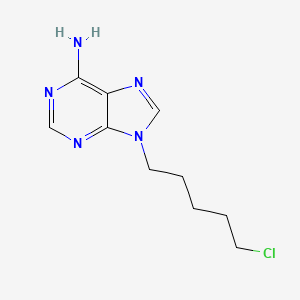
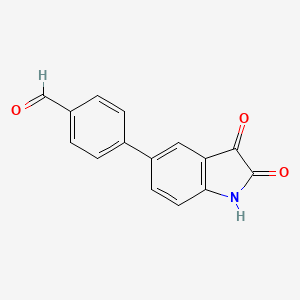

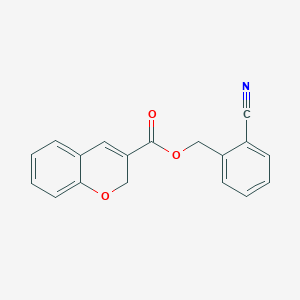
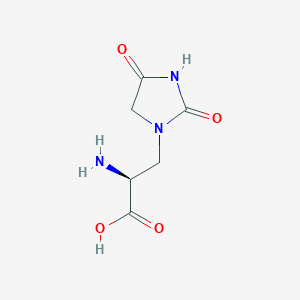
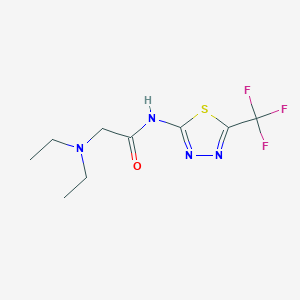
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
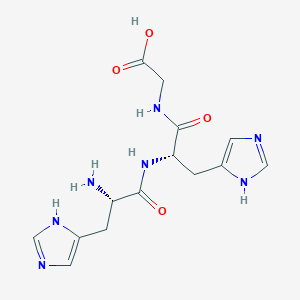
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)

